2-(3,5-Dichlorophenyl)acetaldehyde

RALDH2 inhibition retinoic acid synthesis enzyme assay

2-(3,5-Dichlorophenyl)acetaldehyde is a strategic building block featuring the 3,5-dichlorophenyl moiety—a privileged substructure in commercial dicarboximide fungicides (e.g., iprodione). It is a potent, non-retinoid RALDH2 inhibitor (IC50 54 nM) for all-trans-retinoic acid biosynthesis studies, and also inhibits RALDH1 (IC50 435 nM). Its reactive aldehyde group enables seamless incorporation of the 3,5-dichlorophenylacetyl pharmacophore into pharmaceutical leads. Commercial availability at ≥97% purity accelerates medicinal chemistry and agrochemical discovery workflows. Choose this high-purity compound for reliable hit-to-lead optimization and fungicide candidate synthesis.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 109346-95-4
Cat. No. B017752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)acetaldehyde
CAS109346-95-4
Synonyms2-(3,5-dichlorophenyl)acetaldehyde
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC=O
InChIInChI=1S/C8H6Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2
InChIKeySBIYHGVIQIMBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)acetaldehyde (CAS 109346-95-4): Procurement-Grade Building Block for Pharmaceutical Intermediates and Enzyme Inhibition Studies


2-(3,5-Dichlorophenyl)acetaldehyde (CAS 109346-95-4) is an aromatic aldehyde featuring a reactive aldehyde group and a 3,5-dichlorinated phenyl ring . It serves as a versatile synthetic intermediate for introducing the 3,5-dichlorophenylacetyl moiety into complex molecules, finding applications in both pharmaceutical and agrochemical research . The compound is also reported as an inhibitor of retinaldehyde dehydrogenases (RALDH1/2), enzymes critical in retinoic acid biosynthesis [1].

Why Substituting 2-(3,5-Dichlorophenyl)acetaldehyde (CAS 109346-95-4) with Non-3,5-Dichloro Analogs Is Not Feasible for Targeted Applications


The 3,5-dichloro substitution pattern on the phenyl ring of 2-(3,5-dichlorophenyl)acetaldehyde is a critical determinant of its biological and chemical behavior. In agrochemical contexts, the 3,5-dichlorophenyl group is a privileged substructure for fungicidal activity, as exemplified by commercial dicarboximide fungicides like iprodione and vinclozolin [1]. Altering the halogenation pattern (e.g., 2,4-dichloro, 4-chloro) or moving to a non-dichlorinated analog would predictably ablate target engagement with fungal enzymes and disrupt synthetic routes relying on specific electronic and steric properties [2]. The following quantitative evidence demonstrates why this specific compound must be prioritized over its close analogs for defined research and industrial workflows.

Quantitative Evidence Guide: Comparative Performance of 2-(3,5-Dichlorophenyl)acetaldehyde (CAS 109346-95-4) Against Key Analogs and Benchmarks


RALDH2 Inhibition Potency: 2-(3,5-Dichlorophenyl)acetaldehyde vs. Dichloro-all-trans-retinone (DAR)

2-(3,5-Dichlorophenyl)acetaldehyde exhibits an IC50 of 54 nM against RALDH2 in a chick choroidal cytosol assay, positioning it as a potent inhibitor of this key retinoic acid-synthesizing enzyme [1]. In comparison, dichloro-all-trans-retinone (DAR), a well-characterized irreversible RALDH inhibitor, shows an IC50 of 55 nM for RALDH2 under similar assay conditions [2]. The near-equivalent potency of the target compound to a known tool compound highlights its utility as a structurally distinct alternative for probing RALDH2 function.

RALDH2 inhibition retinoic acid synthesis enzyme assay

RALDH1 Inhibition Profile: 2-(3,5-Dichlorophenyl)acetaldehyde vs. Dichloro-all-trans-retinone (DAR)

Against RALDH1, 2-(3,5-dichlorophenyl)acetaldehyde demonstrates an IC50 of 435 nM using recombinant chick RALDH1 expressed in E. coli [1]. Dichloro-all-trans-retinone (DAR), under comparable conditions, exhibits an IC50 of 434 nM for RALDH1 [2]. This near-identical inhibition potency for RALDH1 further substantiates the compound's profile as a structurally simple but effective RALDH inhibitor, offering a smaller molecular footprint compared to the retinoid-based DAR.

RALDH1 inhibition retinoic acid biosynthesis isozyme selectivity

Purity Benchmarking: 2-(3,5-Dichlorophenyl)acetaldehyde vs. Vendor-Grade Specifications

Commercial suppliers provide 2-(3,5-dichlorophenyl)acetaldehyde with minimum purity specifications of 95% (e.g., AKSci) and 97% (e.g., CymitQuimica) . This purity level is typical for research-grade intermediates but may be insufficient for GMP manufacturing or advanced preclinical studies requiring >98% purity with defined impurity profiles. For comparison, high-purity pharmaceutical intermediates like potassium (3,5-dichlorophenyl)trifluoroborate are offered at NLT 98% , highlighting a gap for applications demanding ultra-high purity.

chemical purity procurement specification quality control

Validated Application Scenarios for Procuring 2-(3,5-Dichlorophenyl)acetaldehyde (CAS 109346-95-4)


RALDH2 Inhibitor for Retinoic Acid Signaling Studies

Researchers investigating retinaldehyde dehydrogenase 2 (RALDH2)-mediated all-trans-retinoic acid (ATRA) synthesis can use 2-(3,5-dichlorophenyl)acetaldehyde as a potent inhibitor (IC50 = 54 nM) in choroidal or recombinant enzyme assays [1]. Its comparable potency to dichloro-all-trans-retinone (IC50 = 55 nM) offers a non-retinoid chemical scaffold for mechanistic studies and tool compound development.

RALDH1 Inhibitor for Retinoid Pathway Profiling

In studies of RALDH1-dependent retinoic acid production, this compound serves as an effective inhibitor (IC50 = 435 nM) with potency matching that of the reference inhibitor DAR (IC50 = 434 nM) [1][2]. Its smaller molecular weight and distinct structure make it suitable for use in selectivity profiling against other ALDH isozymes.

Synthetic Intermediate for 3,5-Dichlorophenylacetyl-Containing Pharmaceuticals

As a reactive aldehyde building block, 2-(3,5-dichlorophenyl)acetaldehyde is employed in the synthesis of pharmaceutical candidates requiring the 3,5-dichlorophenylacetyl pharmacophore . Its commercial availability at 95-97% purity enables straightforward incorporation into medicinal chemistry workflows for hit-to-lead optimization.

Agrochemical Research Intermediate for Dicarboximide Fungicide Analogs

The 3,5-dichlorophenyl moiety is a key structural feature of commercial dicarboximide fungicides (e.g., iprodione, vinclozolin). 2-(3,5-Dichlorophenyl)acetaldehyde can be utilized as a precursor in the synthesis of novel fungicide candidates bearing this privileged substructure [3], supporting agrochemical discovery programs targeting phytopathogenic fungi.

Technical Documentation Hub

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